プラミペキソール二塩酸塩
概要
説明
プラミペキソール二塩酸塩は、主にパーキンソン病とレストレスレッグ症候群(RLS)の症状を治療するために使用される非エルゴート型ドーパミン作動薬です。 1997年にFDAによって最初にパーキンソン病の治療薬として承認され、その後2006年にRLSの治療薬として承認されました 。 この化合物は、震え、硬直、および運動緩慢(運動の遅さ)などの症状を軽減する効果で知られています .
2. 製法
合成経路および反応条件: プラミペキソール二塩酸塩の調製には、いくつかのステップが含まれます。
縮合と保護: アミノシクロヘキサノールのアミノ基は、プロピオニルクロリドを使用して縮合と保護を行い、p-プロピオニルシクロヘキサノールを得ます。
触媒酸化: この中間体は、触媒酸化を受けてp-プロピオニルシクロヘキサノンを形成します。
酸化臭素化とハントツシュ縮合: 次のステップでは、酸化臭素化を行った後、ハントツシュ縮合を行い、2-アミノ-6-プロピオニルアミノ-4,5,6,7-テトラヒドロベンゾチアゾールを得ます。
還元: ジイソブチルアルミニウムヒドリドを使用して、この化合物を2-アミノ-6-プロピルアミノ-4,5,6,7-テトラヒドロベンゾチアゾールに還元します。
工業的製造方法: 工業的設定では、プラミペキソール二塩酸塩は、(S)-(-)-2-アミノ-6-プロピルアミノ-4,5,6,7-テトラヒドロベンゾチアゾールをアセトンに添加し、その後、濃塩酸を加えてpHを調整することによって製造されます。 次に、混合物を撹拌、濾過、および90%エタノールを使用して再結晶化することにより、最終生成物を得ます .
反応の種類:
酸化: プラミペキソール二塩酸塩は、特にその合成中に酸化反応を起こす可能性があります。
還元: この化合物は、その調製中にジイソブチルアルミニウムヒドリドを使用して還元されます。
置換: 合成には、アミノ基の保護にプロピオニルクロリドを使用するなど、さまざまな置換反応が関与しています。
一般的な試薬と条件:
プロピオニルクロリド: アミノ基の保護に使用されます。
ジイソブチルアルミニウムヒドリド: 還元に使用されます。
L-(+)-酒石酸: 分割と塩形成に使用されます。
生成される主要な生成物:
2-アミノ-6-プロピオニルアミノ-4,5,6,7-テトラヒドロベンゾチアゾール: 合成における中間体。
2-アミノ-6-プロピルアミノ-4,5,6,7-テトラヒドロベンゾチアゾール: 最終生成物前の別の中間体。
4. 科学研究の応用
プラミペキソール二塩酸塩は、科学研究において幅広い用途を持っています。
科学的研究の応用
Pramipexole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving dopamine agonists.
Biology: Employed in research on dopaminergic systems and their role in various neurological disorders.
Medicine: Extensively studied for its therapeutic effects in Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of extended-release formulations and intranasal gels for enhanced drug delivery
作用機序
プラミペキソール二塩酸塩は、ドーパミン受容体のD2サブファミリーに対して高い特異性を示すドーパミン作動薬として作用します。また、D3およびD4受容体にも結合します。 これらの受容体を刺激することにより、プラミペキソールはドーパミンの効果を模倣し、パーキンソン病とレストレスレッグ症候群の症状を軽減します 。 正常なドーパミン作動系では、プレシナプスのD2およびD3ドーパミンオートレセプターに作用し、ドーパミンの合成とシナプスからの放出を抑制します .
類似化合物:
ロピニロール: パーキンソン病とRLSに使用される別の非エルゴート型ドーパミン作動薬。
ロチゴチン: パーキンソン病とRLSの治療薬として、経皮パッチ剤として入手可能なドーパミン作動薬。
アポモルフィン: 進行したパーキンソン病に使用されるドーパミン作動薬。
比較: プラミペキソール二塩酸塩は、D2受容体に対する高い特異性と、パーキンソン病とレストレスレッグ症候群の両方における有効性においてユニークです。 ロピニロールやロチゴチンと比較して、プラミペキソールは半減期が長く、投与回数を減らすことができます 。 さらに、その持続放出製剤は、持続的な治療効果を提供します .
Safety and Hazards
Pramipexole may cause serious side effects. Some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . Side effects such as confusion or hallucinations may be more likely in older adults . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking pramipexole . Common side effects of pramipexole may include muscle spasm or muscle weakness, drowsiness, dizziness, weakness, confusion, memory problems, dry mouth, nausea, constipation, increased urination, or sleep problems (insomnia), unusual dreams .
将来の方向性
Pramipexole is taken orally, with or without food . Taking this medicine with food may reduce nausea . The dose is directed by your doctor and should not be used more of it, do not use it more often, and do not use it for a longer time than your doctor ordered . If your dose is different, do not change it unless your doctor tells you to do so .
生化学分析
Biochemical Properties
Pramipexole dihydrochloride plays a crucial role in biochemical reactions by acting as an agonist for dopamine receptors, specifically the D2, D3, and D4 subtypes . It binds with higher affinity to D3 receptors compared to D2 and D4 receptors . This interaction helps restore dopamine signaling in the striatum, a key brain region involved in motor control . Additionally, pramipexole dihydrochloride can indirectly increase growth hormone levels by inhibiting somatostatin .
Cellular Effects
Pramipexole dihydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by activating dopamine receptors, which leads to changes in cyclic AMP (cAMP) levels and subsequent downstream effects . This activation can alter gene expression and cellular metabolism, promoting neuronal survival and function . In Parkinson’s disease, pramipexole dihydrochloride helps improve motor function by enhancing dopamine signaling in the striatum and substantia nigra .
Molecular Mechanism
At the molecular level, pramipexole dihydrochloride exerts its effects by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity in the striatum and substantia nigra, regions critical for motor control . The drug’s high affinity for D3 receptors is believed to contribute to its efficacy in treating Parkinson’s disease and RLS . Additionally, pramipexole dihydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pramipexole dihydrochloride have been observed to change over time. The drug is rapidly absorbed, reaching peak concentrations within approximately two hours . Its terminal half-life is about 8 hours in young healthy volunteers and 12 hours in elderly volunteers . Long-term studies have shown that pramipexole dihydrochloride remains stable and effective over extended periods, with consistent therapeutic effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of pramipexole dihydrochloride vary with different dosages. Low doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease . Higher doses can lead to adverse effects such as nausea, fatigue, and hallucinations . Studies have also demonstrated that pramipexole dihydrochloride can induce antidepressant-like effects in animal models of depression .
Metabolic Pathways
Pramipexole dihydrochloride is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug’s high bioavailability (>90%) suggests efficient absorption and limited presystemic metabolism . It does not undergo significant hepatic metabolism, and no major metabolites have been identified in plasma or urine .
Transport and Distribution
Pramipexole dihydrochloride is extensively distributed within the body, with a volume of distribution of approximately 500 liters . It is about 15% bound to plasma proteins and distributes into red blood cells . The drug’s distribution is influenced by its high affinity for dopamine receptors, particularly in the brain regions involved in motor control .
Subcellular Localization
The subcellular localization of pramipexole dihydrochloride is primarily within neurons, where it targets dopamine receptors on the cell membrane . The drug’s activity is influenced by its ability to cross the blood-brain barrier and reach the striatum and substantia nigra . Pramipexole dihydrochloride’s localization to these regions is critical for its therapeutic effects in treating Parkinson’s disease and RLS .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of pramipexole dihydrochloride involves several steps:
Condensation and Protection: Amino of aminocyclohexanol is condensed and protected using propionyl chloride to obtain p-propionyl cyclohexanol.
Catalytic Oxidation: This intermediate undergoes catalytic oxidation to form p-propionyl cyclohexanone.
Oxidative Bromination and Hantzsch Condensation: The next step involves oxidative bromination followed by Hantzsch condensation to yield 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.
Reduction: Diisobutyl aluminum hydride is used to reduce this compound to 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.
Resolution and Salt Formation: Finally, L-(+)-tartaric acid resolution and salt formation are carried out to obtain pramipexole dihydrochloride.
Industrial Production Methods: In industrial settings, pramipexole dihydrochloride is produced by adding (S)-(-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole to acetone, followed by the addition of concentrated hydrochloric acid to adjust the pH. The mixture is then stirred, filtered, and recrystallized using 90% ethanol to obtain the final product .
Types of Reactions:
Oxidation: Pramipexole dihydrochloride can undergo oxidation reactions, particularly during its synthesis.
Reduction: The compound is reduced using diisobutyl aluminum hydride during its preparation.
Substitution: Various substitution reactions are involved in the synthesis, such as the use of propionyl chloride for amino protection.
Common Reagents and Conditions:
Propionyl Chloride: Used for amino protection.
Diisobutyl Aluminum Hydride: Used for reduction.
L-(+)-Tartaric Acid: Used for resolution and salt formation.
Major Products Formed:
2-Amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole: An intermediate in the synthesis.
2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole: Another intermediate before the final product.
類似化合物との比較
Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.
Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.
Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .
特性
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
Record name | Pramipexole dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pramipexole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。